molecular formula C13H17NO6 B11939035 Ethyl 4-carboxy-2-(ethoxycarbonyl)-5-methyl-3-pyrroleacetate

Ethyl 4-carboxy-2-(ethoxycarbonyl)-5-methyl-3-pyrroleacetate

Cat. No.: B11939035
M. Wt: 283.28 g/mol
InChI Key: JGZGUPTWAYEWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-carboxy-2-(ethoxycarbonyl)-5-methyl-3-pyrroleacetate is a complex organic compound with a pyrrole ring structure This compound is notable for its unique arrangement of functional groups, which include carboxyl, ethoxycarbonyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-carboxy-2-(ethoxycarbonyl)-5-methyl-3-pyrroleacetate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate amine to form the pyrrole ring. This is followed by esterification and carboxylation reactions to introduce the ethoxycarbonyl and carboxyl groups, respectively. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield. Industrial methods also focus on cost-effective and environmentally friendly processes, such as the use of green solvents and recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-carboxy-2-(ethoxycarbonyl)-5-methyl-3-pyrroleacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-carboxy-2-(ethoxycarbonyl)-5-methyl-3-pyrroleacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly in designing molecules with specific therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 4-carboxy-2-(ethoxycarbonyl)-5-methyl-3-pyrroleacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, and participate in electron transfer reactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-carboxy-2-(methoxycarbonyl)-5-methyl-3-pyrroleacetate
  • Ethyl 4-carboxy-2-(propoxycarbonyl)-5-methyl-3-pyrroleacetate
  • Ethyl 4-carboxy-2-(butoxycarbonyl)-5-methyl-3-pyrroleacetate

Uniqueness

Ethyl 4-carboxy-2-(ethoxycarbonyl)-5-methyl-3-pyrroleacetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it valuable for targeted research and industrial applications.

Properties

Molecular Formula

C13H17NO6

Molecular Weight

283.28 g/mol

IUPAC Name

5-ethoxycarbonyl-4-(2-ethoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C13H17NO6/c1-4-19-9(15)6-8-10(12(16)17)7(3)14-11(8)13(18)20-5-2/h14H,4-6H2,1-3H3,(H,16,17)

InChI Key

JGZGUPTWAYEWTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(NC(=C1C(=O)O)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.